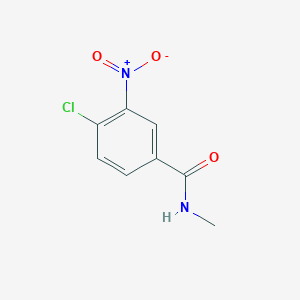

4-chloro-N-methyl-3-nitrobenzamide

Description

4-Chloro-N-methyl-3-nitrobenzamide (CAS: 262357-37-9) is a benzamide derivative with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.61 g/mol . It features a nitro group (-NO₂) at the 3-position and a chlorine atom at the 4-position on the benzene ring, with a methyl-substituted amide group. This compound is primarily utilized as a reference standard or intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) and related impurities . Its storage requires dry, sealed conditions at 2–8°C to maintain stability .

Properties

IUPAC Name |

4-chloro-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMSQYWHOFXMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355400 | |

| Record name | 4-chloro-N-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262357-37-9 | |

| Record name | 4-chloro-N-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-methyl-3-nitrobenzamide typically involves the nitration of 4-chloro-N-methylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the final product in a pure form.

Types of Reactions:

Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed:

Reduction: 4-chloro-N-methyl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and methylamine.

Scientific Research Applications

Chemical Synthesis

4-Chloro-N-methyl-3-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for developing new compounds in organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions to form new derivatives.

- Reduction Reactions: The nitro group can be reduced to amines or other functional groups, further expanding its utility in synthetic pathways.

Biological Research

The compound is of significant interest in biological studies due to its potential as an enzyme inhibitor and probe for investigating biological pathways involving nitroaromatic compounds. It has been shown to interact with various biological targets.

Biological Activities:

-

Enzyme Inhibition:

- Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation.

- IC50 values indicate moderate activity levels against these enzymes (12.5 μM for AChE and 10.0 μM for BuChE) .

- Antioxidant Properties: The nitro group may participate in redox reactions, contributing to antioxidant activity that helps mitigate oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest antibacterial properties against various strains, indicating potential applications in treating infections.

Medicinal Applications

Research into this compound's potential as a pharmacophore has garnered attention in medicinal chemistry. Its structure allows for the development of new drugs targeting specific enzymes or receptors.

Case Studies:

- Studies have explored its role in developing treatments for conditions such as diabetes and hypertension by acting as an intermediate in synthesizing pharmacologically active compounds .

- The compound's structure-activity relationship (SAR) has been analyzed to optimize its efficacy and selectivity against target enzymes.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemicals due to its functional groups that allow for further chemical modifications. Its versatility makes it suitable for various applications in chemical manufacturing.

Comparison with Related Compounds

| Compound | Functional Group | Unique Features |

|---|---|---|

| This compound | Amide + Nitro | Versatile intermediate with significant reactivity |

| 4-Chloro-3-nitrobenzonitrile | Nitrile | Less reactive than amide derivatives |

| 4-Chloro-3-nitrobenzoic acid | Carboxylic acid | Different reactivity profile due to acid group |

| 4-Chloro-N-methylbenzamide | Amide | Lacks nitro group; less reactive |

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-3-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine and amide groups may also contribute to its binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide (CAS: 300861-08-9)

4-Chloro-N-(3-methoxyphenyl)-3-nitrobenzamide (CAS: 331270-76-9)

4-Chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide

- Substituent : 3-Chloro-4-methylphenyl group.

- Molecular Weight : 326.16 g/mol (estimated).

- Key Differences : The additional chlorine and methyl groups introduce steric bulk and electron-withdrawing effects, which could influence reactivity in substitution reactions or stability under acidic conditions .

N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide

- Substituent : 3-Acetamidophenyl group.

- Molecular Weight : 333.73 g/mol .

- Key Differences : The acetamido (-NHCOCH₃) group adds polarity and hydrogen-bonding capacity, making this compound more suitable for applications requiring specific receptor interactions .

Physicochemical Properties and Stability

- Hydrogen Bonding : The parent compound exhibits intermolecular N–H⋯O and C–H⋯O hydrogen bonds, along with π–π stacking (centroid distance: 3.803 Å), which stabilize its crystal structure . Analogues with bulkier substituents (e.g., 3-chloro-4-methylphenyl) may exhibit weaker π–π interactions due to steric hindrance .

- Reactivity : The nitro and chloro groups in 4-chloro-N-methyl-3-nitrobenzamide are electron-withdrawing, rendering the amide bond susceptible to hydrolysis. In contrast, methoxy-substituted derivatives (e.g., ) may demonstrate slower hydrolysis rates due to electron-donating effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-Chloro-N-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical formula: . The presence of a chloro group and a nitro group on the benzamide structure significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine, affecting cholinergic signaling pathways .

- Antioxidant Activity : The nitro group may participate in redox reactions, contributing to the compound's antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems .

- Antimicrobial Properties : Studies have indicated that this compound exhibits antibacterial activity against various strains, suggesting its potential use in treating infections .

Enzyme Inhibition Studies

The following table summarizes the enzyme inhibition activities observed for this compound and related compounds:

| Compound | Target Enzyme | IC50 (μM) | Activity Level |

|---|---|---|---|

| This compound | Acetylcholinesterase | 12.5 | Moderate |

| This compound | Butyrylcholinesterase | 10.0 | Moderate |

| Related Compound A | α-Amylase | 8.5 | High |

| Related Compound B | G6Pase | 15.0 | Moderate |

*Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity .

Antibacterial Activity

In vitro studies have demonstrated the antibacterial efficacy of this compound against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .

Case Studies

-

Toxicological Evaluation :

A study involving Swiss male albino mice evaluated the safety profile of this compound. The results indicated no toxic effects on hematological or biochemical parameters at various doses, supporting its safety for further pharmacological applications . -

Structure-Activity Relationship (SAR) Analysis :

Research into SAR revealed that modifications on the benzene ring significantly impact the compound's inhibitory potency against AChE and BuChE. Electron-withdrawing groups like nitro enhance activity, while electron-donating groups reduce it .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer :

- Nucleophilic acyl substitution is a common approach: React 4-chloro-3-nitrobenzoyl chloride with methylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:3) to track reaction progress. Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to methylamine) to minimize side products like unreacted chloride or over-alkylation .

- Workup : Precipitate the product via acidification (HCl) followed by recrystallization from ethanol/water (yield ~75–85%, purity >95% by HPLC) .

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DMSO solution. Refinement using SHELX software (e.g., SHELXL) confirms bond lengths (C–Cl: 1.73 Å, N–O: 1.21 Å) and intermolecular interactions (N–H⋯O hydrogen bonds, π-π stacking at 3.8 Å centroid distance) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify methylamide resonance (N–CH₃ at δ ~3.0 ppm in DMSO-d₆) and aromatic protons (δ 7.5–8.2 ppm) .

- FT-IR : Confirm amide C=O stretch at ~1660 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?

Methodological Answer :

- Hydrogen bonding : N–H⋯O interactions (N⋯O distance ~2.8 Å) between the amide proton and nitro oxygen stabilize the crystal lattice. Use Mercury software to map Hirshfeld surfaces and quantify interaction contributions (e.g., 25% from H-bonds) .

- π-π stacking : Adjacent benzene rings exhibit face-to-face stacking (centroid distance ~3.8 Å), contributing to thermal stability (TGA shows decomposition >200°C). Compare with analogs lacking nitro groups (e.g., 4-chloro-N-methylbenzamide) to isolate the nitro group’s role .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps (e.g., ~4.2 eV), electrostatic potential maps (highlighting electron-deficient nitro groups), and Mulliken charges (Cl: −0.18 e) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility trends. Compare with experimental LogP values (~2.1) to validate .

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer :

- Electrophilic activation : The nitro group meta to chlorine enhances electrophilicity at the para position. Test via Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent) to yield biaryl derivatives .

- Kinetic studies : Monitor Cl substitution rates under varying conditions (e.g., solvent polarity, temperature). Use HPLC-MS to identify intermediates (e.g., Meisenheimer complexes) .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s stability under basic conditions: How to resolve discrepancies?

Analysis :

- Contradiction : Some studies report hydrolysis of the amide bond in NaOH (aq.), while others note stability .

- Resolution :

- pH-dependent degradation : Perform kinetic assays at pH 7–12. Amide cleavage occurs >pH 10 due to hydroxide attack on the carbonyl.

- Protective groups : Introduce tert-butyloxycarbonyl (Boc) on the amide nitrogen to prevent hydrolysis during synthetic steps .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P 1 | |

| R factor | 0.078 | |

| C–Cl bond length | 1.73 Å | |

| N–H⋯O distance | 2.82 Å |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–5°C | Minimizes side reactions |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Methylamine equivalence | 1.2 equivalents | Maximizes conversion |

Key Research Gaps

- Pharmacological profiling : Limited data on bacterial/enzyme targets (e.g., AcpS-PPTase inhibition hypothesized but unverified) .

- Environmental fate : No studies on photodegradation pathways or ecotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.